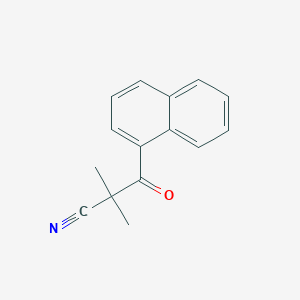
2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile is an organic compound characterized by its unique structure, which includes a naphthalene ring attached to a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile typically involves the reaction of naphthalene derivatives with nitrile-containing reagents under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by nitrile addition. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents or other electrophiles can be used under conditions that favor substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学的研究の応用
2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile exerts its effects involves interactions with molecular targets and pathways within biological systems. The nitrile group can interact with enzymes or receptors, leading to changes in cellular processes. The naphthalene ring may also play a role in binding to specific targets, influencing the compound’s overall activity.
類似化合物との比較
- 2,2-Dimethyl-3-(naphthalen-1-yl)pyrrolidine
- 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine
Comparison: Compared to these similar compounds, 2,2-Dimethyl-3-(naphthalen-1-yl)-3-oxopropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The structural differences also influence the compound’s physical properties and applications in various fields.
特性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2,2-dimethyl-3-naphthalen-1-yl-3-oxopropanenitrile |
InChI |
InChI=1S/C15H13NO/c1-15(2,10-16)14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3 |
InChIキー |
PTNBRIKGMXAJKH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)C(=O)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14911829.png)


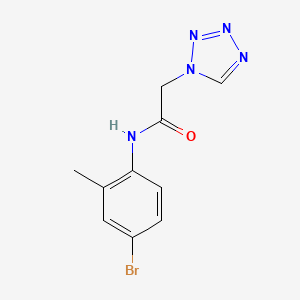

![N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14911856.png)



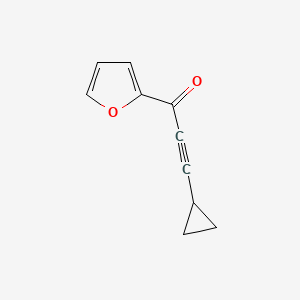

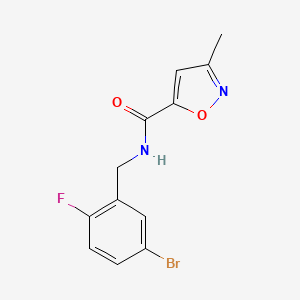
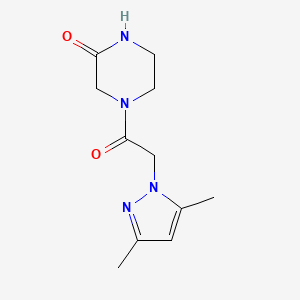
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
